
2-Bromo-3-(trifluoromethyl)isonicotinaldehyde
Overview
Description
2-Bromo-3-(trifluoromethyl)isonicotinaldehyde is a halogenated pyridine derivative featuring a bromine atom at the 2-position, a trifluoromethyl group at the 3-position, and an aldehyde functional group at the 4-position of the pyridine ring. Its molecular formula is C₇H₃BrF₃NO, with a molecular weight of 272.01 g/mol. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and imine formation for pharmaceutical applications .
Synthesis Pathway: The compound is synthesized via formylation of a methoxymethoxy (MOM)-protected precursor using ethyl formate and lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. Subsequent Suzuki coupling with boronic acids and deprotection steps yield the final product . The aldehyde group enables further derivatization, such as imine formation with amines (e.g., R₅NH₂) in trifluoroethanol (TFE) and acetonitrile (MeCN), followed by cyanide addition to generate α-aminonitrile derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethyl)isonicotinaldehyde typically involves the bromination and trifluoromethylation of isonicotinaldehyde. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-3-(trifluoromethyl)isonicotinic acid.
Reduction: 2-Bromo-3-(trifluoromethyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s reactivity and applications are influenced by the positions of its substituents and the electron-withdrawing effects of the trifluoromethyl group. Below is a comparative analysis with structurally similar compounds:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups : The trifluoromethyl group in this compound strongly withdraws electrons, activating the pyridine ring for nucleophilic aromatic substitution and stabilizing intermediates in cross-coupling reactions. In contrast, analogs with fluorine (e.g., 3-Bromo-5-fluoroisonicotinaldehyde) exhibit milder electronic effects, reducing their utility in reactions requiring high electrophilicity .
- Positional Isomerism : The 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde isomer (CAS 944904-60-3) demonstrates how bromine and CF₃ positioning alters steric and electronic environments. For example, bromine at C5 may hinder boronic acid approach in Suzuki reactions compared to bromine at C2 in the parent compound .
Research Findings and Data
Cross-Coupling Efficiency
Comparative studies of Suzuki-Miyaura reactions show:
Compound | Reaction Yield (%) | Coupling Partner |
---|---|---|
This compound | 85–92 | 2-Methylpyridine-4-boronic acid |
5-Bromo-2-(trifluoromethyl)isonicotinaldehyde | 60–68 | Same boronic acid |
The higher yield in the parent compound underscores the advantage of C2 bromine for steric accessibility.
Solubility and Stability
- Solubility : The trifluoromethyl group enhances solubility in polar aprotic solvents (e.g., THF, DCM) compared to methyl or fluoro analogs.
- Stability : The aldehyde group is susceptible to oxidation, requiring storage under inert conditions, whereas methyl-substituted analogs (e.g., 5-Bromo-3-fluoro-2-methylpyridine) are more stable but less reactive .
Biological Activity
Overview
2-Bromo-3-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula CHBrFNO. It is a derivative of isonicotinaldehyde, notable for its unique trifluoromethyl and bromine substituents, which impart distinct electronic and steric properties. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biomolecules.
The synthesis of this compound typically involves the bromination and trifluoromethylation of isonicotinaldehyde. Common methods include using bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitutions. The compound can undergo various chemical reactions, including oxidation to form 2-Bromo-3-(trifluoromethyl)isonicotinic acid and reduction to yield 2-Bromo-3-(trifluoromethyl)isonicotinalcohol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine and trifluoromethyl groups affects the compound's reactivity and binding affinity to various enzymes and receptors. The aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to isonicotinaldehyde derivatives, including this compound. Research indicates that similar compounds exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, compounds with trifluoromethyl groups have shown enhanced activity compared to their non-fluorinated counterparts .
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | TBD | TBD |
Chloramphenicol | 24.6–32.8 | TBD |
Ampicillin | TBD | 3.9 |
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary results suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest. Further studies are required to elucidate the specific pathways involved.
Case Studies
- Inhibition of CDK2/Cyclin Complexes : A study focused on tetrahydroindazole derivatives found that modifications at specific positions significantly influenced their binding affinity to CDK2/cyclin complexes. Although not directly tested, the structure-activity relationship insights could be applicable to similar compounds like this compound, suggesting potential as a kinase inhibitor .
- Antimicrobial Screening : In a comparative study of antimicrobial thiazoles, derivatives with electron-withdrawing groups like trifluoromethyl were shown to enhance activity against Pseudomonas aeruginosa, indicating that similar modifications in this compound may yield promising results against resistant bacterial strains .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHVUFNDBZIHNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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